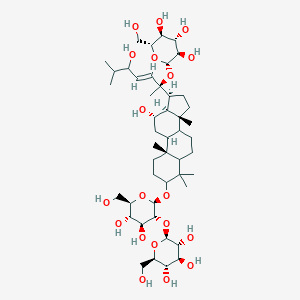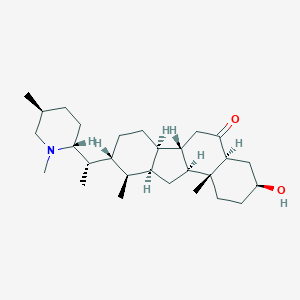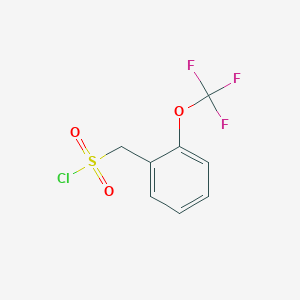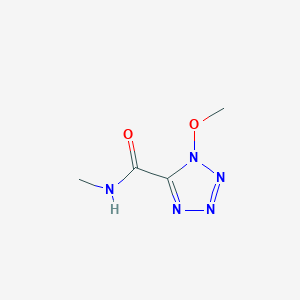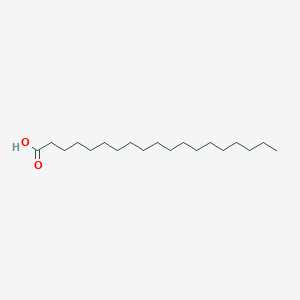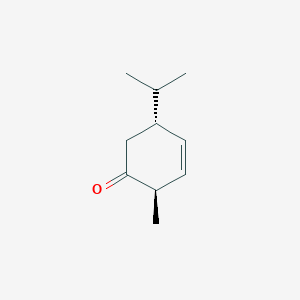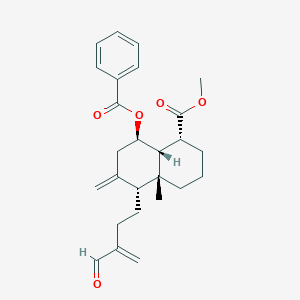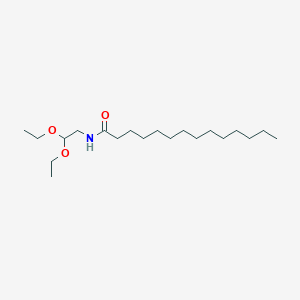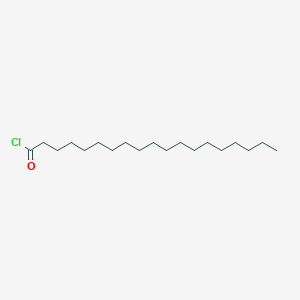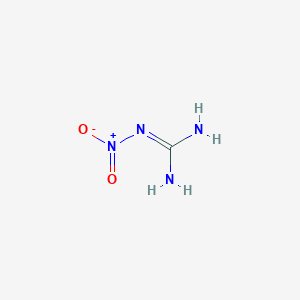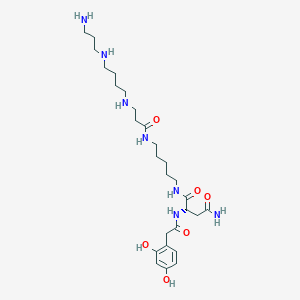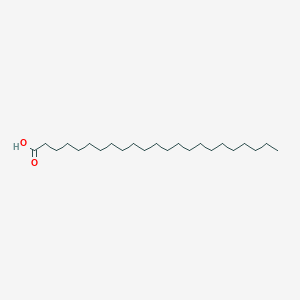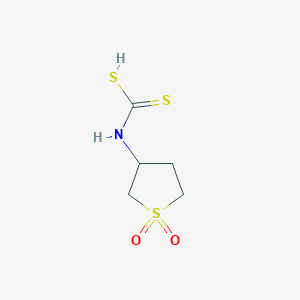
N(alpha)-(2-Naphthylsulfonylglycyl)-4-oxamidinophenylalanine piperidide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(alpha)-(2-Naphthylsulfonylglycyl)-4-oxamidinophenylalanine piperidide, commonly known as NO-711, is a selective blocker of the chloride transporter protein KCC2. KCC2 is responsible for maintaining the low intracellular chloride concentration in mature neurons, which is essential for the inhibitory actions of GABA and glycine neurotransmitters. NO-711 has been extensively studied for its potential applications in treating various neurological disorders.
Mechanism Of Action
NO-711 selectively blocks the activity of KCC2, leading to an increase in intracellular chloride concentration and a decrease in the inhibitory actions of GABA and glycine neurotransmitters. This results in the depolarization of neurons and the enhancement of excitatory neurotransmission.
Biochemical And Physiological Effects
NO-711 has been shown to have significant effects on the biochemical and physiological functions of the central nervous system. It has been demonstrated to reduce seizure activity in animal models of epilepsy, alleviate neuropathic pain, and promote functional recovery after spinal cord injury.
Advantages And Limitations For Lab Experiments
The use of NO-711 in laboratory experiments has several advantages, including its high selectivity for KCC2, its ability to enhance the efficacy of inhibitory neurotransmitters, and its potential therapeutic applications in neurological disorders. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on NO-711, including the investigation of its potential applications in other neurological disorders such as autism and schizophrenia, the development of more selective and potent KCC2 blockers, and the exploration of alternative methods for enhancing inhibitory neurotransmission in the central nervous system.
In conclusion, NO-711 is a selective blocker of the chloride transporter protein KCC2, which has been extensively studied for its potential applications in treating various neurological disorders. Its mechanism of action involves the enhancement of inhibitory neurotransmission, leading to the suppression of hyperexcitability in the central nervous system. While its use in laboratory experiments has several advantages, further research is needed to fully understand its potential therapeutic applications and limitations.
Synthesis Methods
NO-711 can be synthesized through a multi-step process involving the reaction of 2-naphthylsulfonyl chloride with glycine, followed by coupling with 4-oxamidinophenylalanine and piperidine. The final product is obtained through purification and crystallization.
Scientific Research Applications
NO-711 has been widely used in scientific research to investigate the role of KCC2 in various neurological disorders such as epilepsy, neuropathic pain, and spinal cord injury. It has been shown to enhance the efficacy of GABAergic and glycinergic neurotransmission, leading to the suppression of hyperexcitability in the central nervous system.
properties
CAS RN |
117855-58-0 |
|---|---|
Product Name |
N(alpha)-(2-Naphthylsulfonylglycyl)-4-oxamidinophenylalanine piperidide |
Molecular Formula |
C27H31N5O5S |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
N-[(2S)-3-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |
InChI |
InChI=1S/C27H31N5O5S/c28-26(31-35)21-10-8-19(9-11-21)16-24(27(34)32-14-4-1-5-15-32)30-25(33)18-29-38(36,37)23-13-12-20-6-2-3-7-22(20)17-23/h2-3,6-13,17,24,29,35H,1,4-5,14-16,18H2,(H2,28,31)(H,30,33)/t24-/m0/s1 |
InChI Key |
LEDPJJSNUHGFHX-DEOSSOPVSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H](CC2=CC=C(C=C2)/C(=N/O)/N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=NO)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=NO)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Other CAS RN |
117855-58-0 |
synonyms |
N(alpha)-(2-naphthylsulfonylglycyl)-4-oxamidinophenylalanine piperidide NAS-GLY-OXA-PHE-PIP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



